2H-benzimidazole

Vue d'ensemble

Description

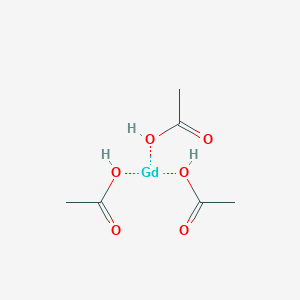

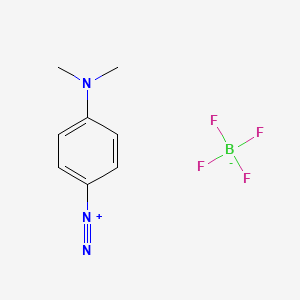

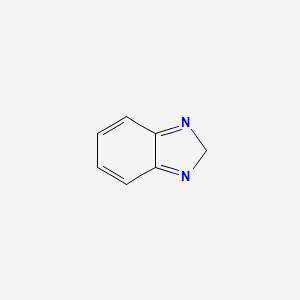

2H-benzimidazole, also known as 1H-1,3-Benzimidazole, is a heterocyclic aromatic organic compound. This bicyclic compound consists of fused rings of benzene and imidazole . It appears as a white solid in the form of tabular crystals . It is an important heterocyclic compound used to design and synthesize novel bioactive compounds .

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . A study reported a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency . Another study reported the synthesis of benzimidazole-2-thione derivatives using a reaction between the macrocyclic aminal and various nucleophiles in the presence of carbon disulfide .

Molecular Structure Analysis

The molecular structure of 2H-benzimidazole derivatives was determined using techniques such as FTIR, 1H-NMR, 13C-NMR, and Mass spectroscopy . The molecular structures of some derivatives were confirmed by X-ray single crystallography .

Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . It can also be alkylated and serves as a ligand in coordination chemistry . A study reported the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere . The reactions were accelerated by orders of magnitude in comparison to the bulk .

Physical And Chemical Properties Analysis

2H-benzimidazole has a molar mass of 118.14 g/mol . It has a melting point of 170 to 172 °C . The acidity (pKa) is 12.8 for benzimidazole and 5.6 for the conjugate acid .

Applications De Recherche Scientifique

Antimicrobial and Anticancer Properties

2H-benzimidazole derivatives demonstrate potential as antimicrobial agents and anticancer drugs. For example, benzimidazole-5-(aryldiazenyl)thiazole derivatives show notable efficacy against pathogenic bacteria like Staphylococcus aureus and Escherichia coli, as well as cytotoxicity against human liver cancer cell lines (HepG2) and human hepatocyte carcinoma cells at high concentrations (Khalifa et al., 2018).

Anti-Trypanosomatid Activity

2H-benzimidazole 1,3-dioxides have been identified as a new family of water-soluble agents with significant in vitro activities against trypanosomatid parasites (Trypanosoma cruzi and Leishmania spp.), showing promise in targeting these parasites selectively (Boiani et al., 2006).

Anti-Inflammatory Potential

Benzimidazole derivatives have shown significant potential as anti-inflammatory agents. The synthesis of novel 2‐mercaptobenzimidazole amino acid conjugates has demonstrated potent analgesic and anti-inflammatory activities, with reduced gastrointestinal adverse effects, which are common with traditional benzimidazole-based drugs (Khan et al., 2020).

Antifungal and Anthelmintic Applications

The role of benzimidazoles as fungicides and anthelmintic drugs in agriculture and veterinary medicine has been well-documented. They act as specific inhibitors of microtubule assembly, binding to the tubulin molecule, which is crucial in fungal cell biology and molecular genetics (Davidse, 1986). Additionally, benzimidazole drugs like albendazole and mebendazole are effective against various parasites and have shown less toxicity to bone marrow progenitors compared to other drugs (Nassiri et al., 1996).

Topoisomerase II Catalytic Inhibitors

Benzimidazole-chalcone hybrids (BCHs) have been designed and synthesized as non-intercalative inhibitors of type II topoisomerase (Topo II). These BCHs showed good inhibitory effects in DNA relaxation assays and anti-proliferative effects in tumor cell lines, indicating their potential as anti-tumor drugs (Zhou et al., 2020).

Antiviral Properties

Benzimidazole nucleosides such as 1263W94 have demonstrated potent inhibition of human cytomegalovirus (HCMV) replication, with a unique mode of action distinct from other antiviral drugs. This compound exhibits significant antiviral potency against both laboratory HCMV strains and clinical isolates, including those resistant to other treatments (Biron et al., 2002).

Mécanisme D'action

Safety and Hazards

Benzimidazole is classified as Acute toxicity, Oral (Category 4), H302, and Short-term (acute) aquatic hazard (Category 3), H402 . It is harmful if swallowed and harmful to aquatic life . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

Propriétés

IUPAC Name |

2H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMVLMCSXDIGSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N=C2C=CC=CC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429529 | |

| Record name | 2H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

272-94-6 | |

| Record name | 2H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-[[Bis(4-methylphenyl)methyl]carbamoyl]-3-(2-ethoxybenzyl)-4-oxoazetidine-2-yloxy]benzoic acid](/img/structure/B1244081.png)